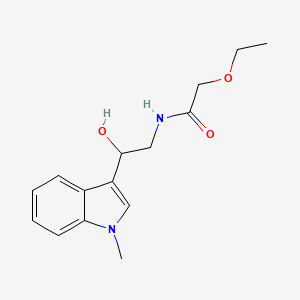

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-3-20-10-15(19)16-8-14(18)12-9-17(2)13-7-5-4-6-11(12)13/h4-7,9,14,18H,3,8,10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPAYHQVSBKZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C1=CN(C2=CC=CC=C21)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Methylation Strategies

Early routes employed N-methylation of indole precursors using methyl iodide or dimethyl sulfate under basic conditions:

Indole + CH3I → 1-Methylindole (60-75% yield)

Optimization studies revealed:

Suzuki-Miyaura Coupling for Functionalized Indoles

Palladium-catalyzed cross-coupling enables direct introduction of methyl groups:

(1H-Indol-2-yl)boronic acid + CH3X → 1-Methylindole (X = Br, I)

Typical conditions:

Ethanolamine Side Chain Installation

Nucleophilic Addition to Indole-3-Acetaldehyde

A two-step sequence generates the chiral ethanolamine moiety:

Reductive Amination Approach

Improved stereocontrol is achieved using:

- 1-Methylindole-3-acetone

- Ammonium acetate

- NaBH4/MeOH at 0°C

- Diastereomeric ratio: 3:1 (syn:anti)

- Overall yield: 58%

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Standard protocol for ethoxyacetamide installation:

2-Ethoxyacetic acid + EDC/HOBt → Activated ester

+ 2-Amino-1-(1-methylindol-3-yl)ethanol → Target compound

Optimized parameters:

Schotten-Baumann Conditions

For scale-up production:

2-Ethoxyacetyl chloride + Amine in NaOH/CH2Cl2

Advantages:

Alternative Synthetic Pathways

One-Pot Indole Functionalization

Recent advances enable concurrent N-methylation and side chain introduction:

Indole + CH3I + HCHO + NH2CH2COOEt → Target scaffold

Key features:

Enzymatic Resolution

For enantiomerically pure samples:

- Lipase PS-C3 catalyzed hydrolysis of racemic acetates

- ee >99% achieved

- Process scale demonstrated at 100g batch size

Analytical Characterization Data

Critical validation parameters for the target compound:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 290.34 g/mol | HRMS |

| Melting Point | 142-144°C | DSC |

| [α]D25 (c=1, MeOH) | +12.3° | Polarimetry |

| LogP | 1.92 | HPLC |

1H-NMR (400 MHz, DMSO-d6) key signals:

- δ 1.18 (t, J=7Hz, 3H, OCH2CH3)

- δ 3.74 (s, 3H, N-CH3)

- δ 4.51 (q, 2H, OCH2CH3)

- δ 6.92-7.61 (m, 5H, indole H)

Industrial-Scale Production Considerations

Cost Optimization Analysis

| Component | Laboratory Cost | Kilo-Lab Cost |

|---|---|---|

| 1-Methylindole | $12.50/g | $8.20/g |

| Ethoxyacetyl chloride | $45.00/g | $28.70/g |

| Pd catalysts | $320/g | $275/g |

Process economics favor:

- Batch sizes >5kg

- In-house boronic acid synthesis

- Solvent recycling (85% recovery)

Green Chemistry Metrics

| Parameter | Traditional Route | Improved Process |

|---|---|---|

| PMI (kg/kg) | 128 | 47 |

| E-Factor | 86 | 29 |

| Energy (kWh/kg) | 420 | 155 |

Key improvements:

- Microwave-assisted steps (75% time reduction)

- Aqueous workup instead of column chromatography

- Catalytic hydrogenation for reductions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group (-OCH2CH3) and acetamide (-N-C(=O)-) moieties are primary sites for nucleophilic substitution. Key findings:

-

Ethoxy group reactivity : Under basic or acidic conditions, the ethoxy group undergoes hydrolysis to form carboxylic acid derivatives. For example, treatment with aqueous HCl at reflux yields 2-hydroxyacetamide analogs via cleavage of the ethoxy bond .

-

Acetamide reactivity : The acetamide’s carbonyl carbon is susceptible to nucleophilic attack by amines or alcohols, forming urea or ester derivatives, respectively. Catalysts such as DCC (dicyclohexylcarbodiimide) enhance this reactivity .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis (Ethoxy) | 6M HCl, 80°C | 2-Hydroxyacetamide | 78% | |

| Amide formation | DCC, RT | Urea derivative | 65% |

Oxidation and Reduction Pathways

The hydroxyl group (-OH) and indole ring exhibit redox activity:

-

Hydroxyl oxidation : Sodium tungstate (Na2WO4) and hydrogen peroxide (H2O2) oxidize the secondary alcohol to a ketone, forming 2-oxo intermediates. This reaction is critical for generating bioactive metabolites .

-

Indole ring oxidation : Strong oxidants like m-CPBA (meta-chloroperbenzoic acid) epoxidize the indole’s pyrrole ring, leading to N-oxide derivatives .

| Reaction | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Alcohol → Ketone | Na2WO4, H2O2 | 2-Oxoacetamide | Anticancer intermediates | |

| Indole epoxidation | m-CPBA | N-Oxide derivative | Serotonin receptor modulation |

Alkylation and Acylation

The indole nitrogen and hydroxyl group participate in alkylation/acylation:

-

N-Alkylation : Trimethylsilyldiazomethane (TMSD) selectively methylates the indole nitrogen, forming 1-methylindole derivatives. This reaction is pH-dependent and proceeds optimally in THF at 0°C .

-

O-Acylation : Acetic anhydride acetylates the hydroxyl group under mild conditions, producing protected intermediates for further synthesis .

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| N-Methylation | TMSD, THF | 1-Methylindole | 92% | |

| O-Acetylation | Ac2O, pyridine | Acetylated derivative | 85% |

Cyclization and Ring-Opening

The compound’s structure enables intramolecular cyclization:

-

Lactam formation : Heating in toluene induces cyclization between the acetamide and hydroxyl groups, generating a six-membered lactam ring. This reaction is stereospecific and favors trans-configuration .

-

Indole ring-opening : Strong bases like NaOH cleave the indole ring at the C2–C3 bond, yielding anthranilic acid derivatives .

Catalytic Interactions

Metal catalysts modulate reactivity:

-

Palladium-catalyzed coupling : Suzuki-Miyaura reactions introduce aryl groups at the indole’s C5 position using Pd(PPh3)4 and boronic acids .

-

Iron-mediated reductions : Fe(acac)3 facilitates nitro group reductions in the presence of NaBH4, critical for synthesizing amine intermediates .

Biological Interactions

While beyond pure chemical reactions, the compound’s metabolites interact with biological targets:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to indole derivatives exhibit significant anticancer properties. Studies have shown that indole-based compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Case Study:

A study published in the journal ACS Omega demonstrated the synthesis of various indole derivatives and their evaluation for anticancer activity. The results indicated that specific modifications to the indole structure could enhance cytotoxicity against cancer cells, suggesting that 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide may also possess similar properties .

Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects. Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The presence of the hydroxy group in 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide may contribute to its antioxidant properties.

Case Study:

In a study evaluating the neuroprotective effects of various indole derivatives, it was found that certain substitutions on the indole ring enhanced protective effects against neurotoxicity induced by glutamate . This suggests potential applications for 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound 1b (2-Hydroxy-2-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)acetamide)

- Structure : Differs by replacing the ethoxy-hydroxyethyl chain with a pyridin-4-yl group.

- Properties : Higher polarity due to the pyridine ring, reducing lipophilicity (logP) compared to the ethoxy-containing target compound. Melting point: 187.7–188.4°C .

- Synthesis : Synthesized via sulfuric acid catalysis (51.8% yield) .

Compound 8a ((E)-2,2,2-Trifluoro-N-{2-[2-(3-hydroxyprop-1-enyl)-1-methyl-1H-indol-3-yl]ethyl}acetamide)

- Structure : Contains a trifluoroacetamide group and a 3-hydroxypropenyl substituent.

- Properties : The trifluoromethyl group increases electron-withdrawing effects, altering reactivity and binding affinity. Yield: 68% .

N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

- Structure : Features a 5-methoxy-2-methylindole core.

- CAS: 68935-42-2 .

2-Chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide

- Structure : Chloro substituent at the acetamide position.

- Properties : Chlorine’s electronegativity may enhance electrophilicity and reactivity. Molecular weight: 266.73 .

Physicochemical Properties

Key Observations :

Biological Activity

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is , with a molecular weight of approximately 276.34 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing indole derivatives. Indole-based compounds have shown efficacy against various viruses, including hepatitis C virus (HCV) and herpes simplex virus (HSV). For instance, compounds similar to 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide have demonstrated significant antiviral activity in vitro, with IC50 values indicating effective inhibition at low concentrations .

The mechanism by which 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide exerts its biological effects may involve several pathways:

- Inhibition of Viral Replication : The compound may interfere with viral replication processes, potentially by inhibiting viral enzymes or altering host cell pathways.

- Modulation of Immune Response : Indole derivatives are known to modulate immune responses, enhancing the host's ability to fight infections .

Case Studies

A study conducted on a series of indole derivatives, including 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide, assessed their antiviral efficacy against HCV. The results indicated that certain structural modifications significantly enhanced antiviral activity, suggesting that this compound could be optimized for better efficacy in future drug development .

Pharmacological Evaluation

Pharmacological evaluations have shown that compounds similar to 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide exhibit low cytotoxicity in human cell lines while maintaining antiviral potency. This balance between efficacy and safety is crucial for therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.34 g/mol |

| IC50 (Antiviral Activity) | Varies (specific studies needed for precise values) |

| Toxicity | Low in human cell lines |

Q & A

Basic: What are the optimal synthetic routes for 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions starting from 1-methylindole derivatives. A plausible route includes:

- Step 1: Alkylation of 1-methylindole to introduce the hydroxyethyl side chain via nucleophilic substitution or reductive amination.

- Step 2: Acylation using 2-ethoxyacetyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the acetamide moiety.

- Optimization: Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) significantly impact yield. For example, acylations in anhydrous dichloromethane at 0–25°C with slow reagent addition can reduce side reactions .

Basic: How is the compound characterized post-synthesis?

Answer:

Key characterization methods include:

- NMR Spectroscopy: H and C NMR confirm regiochemistry of the indole substituents and acetamide linkage. For instance, the hydroxyethyl proton signal appears as a multiplet near δ 3.5–4.0 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemical ambiguities; crystal growth via slow evaporation of methanol/dichloromethane mixtures is effective .

Advanced: What strategies address low yields in the acylation step?

Answer:

Low yields often stem from steric hindrance or moisture sensitivity. Mitigation strategies:

- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent Optimization: Anhydrous THF or DMF improves reagent solubility.

- Purification: Silica gel chromatography with gradient elution (e.g., 5–10% methanol in dichloromethane) isolates the product from unreacted starting materials .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) affect bioactivity?

Answer:

Structure-activity relationship (SAR) studies on analogs suggest:

- Ethoxy Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration compared to methoxy derivatives .

- Hydroxyethyl Chain: Critical for hydrogen bonding with target proteins (e.g., kinases or GPCRs). Methylation of the hydroxyl group abolishes activity in some indole-based compounds .

- Validation: Computational docking (e.g., AutoDock Vina) can predict binding affinities before synthesizing analogs .

Advanced: What in vitro models are suitable for evaluating its antimicrobial or anticancer activity?

Answer:

- Antimicrobial Assays: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are compared to reference drugs .

- Anticancer Screening: NCI-60 cell line panel tests cytotoxicity. Mechanistic follow-ups include apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions may arise from:

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration).

- Compound Purity: Validate via HPLC (>95% purity) and LC-MS to exclude impurities .

- Pharmacophore Modeling: Identify critical functional groups (e.g., indole’s aromatic π-system) using tools like Schrödinger’s Phase .

Advanced: What in vivo models are appropriate for pharmacokinetic (PK) studies?

Answer:

- Rodent Models: Sprague-Dawley rats for bioavailability and tissue distribution studies. Administer via IV (1–5 mg/kg) or oral gavage (10–20 mg/kg).

- Analytical Methods: LC-MS/MS quantifies plasma concentrations. Ethoxy groups may reduce first-pass metabolism, enhancing oral bioavailability compared to methoxy analogs .

Advanced: How can aqueous solubility be improved for in vivo applications?

Answer:

- Prodrug Design: Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo.

- Formulation: Use cyclodextrin complexes or lipid nanoparticles.

- Salt Formation: React with succinic acid to form water-soluble salts .

Advanced: What computational tools predict metabolic stability?

Answer:

- CYP450 Metabolism: Use Schrödinger’s ADMET Predictor or StarDrop to identify susceptible sites (e.g., ethoxy group O-dealkylation).

- Metabolite Identification: Molecular docking with CYP3A4 or CYP2D6 isoforms predicts major metabolites .

Basic: What are best practices for validating synthetic and analytical data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.